1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole
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Overview
Description
1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazole-thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole typically involves a multi-step process:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a reaction between an azide and an alkyne.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be achieved through a condensation reaction between a thioamide and a haloketone.
Coupling of the Two Rings: The final step involves coupling the triazole and thiazole rings. This can be done using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole or thiazole derivatives.
Substitution: Formation of substituted triazole-thiazole derivatives.
Scientific Research Applications
1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(3-ethoxyphenyl)thiazole
- 2-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(3-methoxyphenyl)thiazole
Uniqueness
1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethoxy and methoxy groups can enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-4-(3-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-4-27-17-10-8-16(9-11-17)25-14(2)20(23-24-25)21-22-19(13-28-21)15-6-5-7-18(12-15)26-3/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZXVBNLBPCTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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